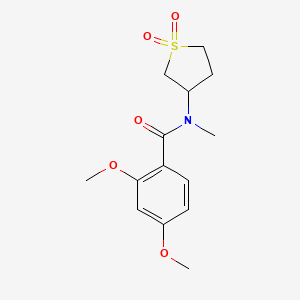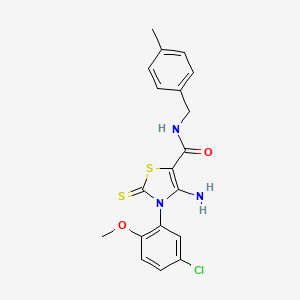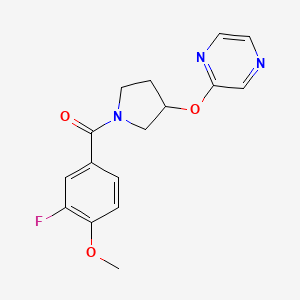![molecular formula C13H18F2N2O3 B2483295 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile CAS No. 1825676-80-9](/img/structure/B2483295.png)
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is a chemical compound with potential applications in scientific research. It is a morpholine derivative that has been synthesized and studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. It may also have effects on other neurotransmitter systems, such as the opioid system.
Biochemical and Physiological Effects:
Studies have shown that 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile has a variety of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, which can lead to sedative and anxiolytic effects. It has also been shown to have analgesic and anti-inflammatory effects, possibly through its effects on the opioid system.
実験室実験の利点と制限
One advantage of using 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile in lab experiments is its potential as a therapeutic agent for neurological disorders. It may also have potential as an analgesic and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile. One direction is to further study its mechanism of action and its effects on neurotransmitter systems in the brain. Another direction is to investigate its potential as a therapeutic agent for neurological disorders and as an analgesic and anti-inflammatory agent. Additionally, future research could explore the potential of this compound as a tool for studying the GABA-A receptor and other neurotransmitter systems in the brain.
In conclusion, 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is a compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights into the regulation of neurotransmitter activity in the brain and the development of new therapeutic agents for neurological disorders.
合成法
The synthesis of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile involves several steps. First, 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine to form the morpholine amide. Finally, the amide is reacted with potassium cyanide to form the desired compound.
科学的研究の応用
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile has potential applications in scientific research. It has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. It has also been studied for its potential as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
4-[2,2-difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3/c14-13(15,12(19)4-2-1-3-5-12)11(18)17-6-7-20-9-10(17)8-16/h10,19H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSSRRDMGBAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C(=O)N2CCOCC2C#N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

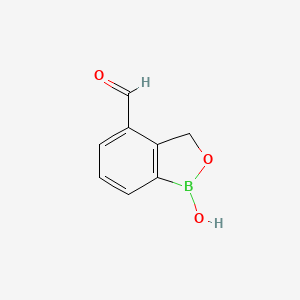
![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)
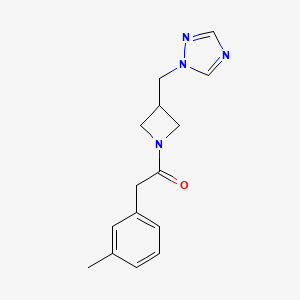
![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)
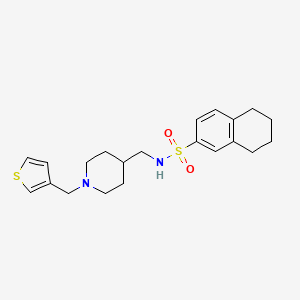
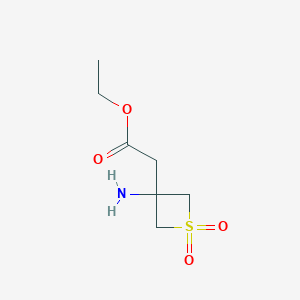
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2483226.png)
